Introduction: A Versatile Heterocyclic Building Block
Introduction: A Versatile Heterocyclic Building Block
An In-Depth Technical Guide to 4,6-Dibromonicotinic Acid: Properties, Reactivity, and Applications
4,6-Dibromonicotinic acid is a halogenated pyridine derivative that serves as a highly functionalized and versatile building block in modern organic synthesis. Its structure, featuring a carboxylic acid group and two bromine atoms on a pyridine ring, offers multiple reaction sites for chemical modification. The strategic placement of the bromine atoms at the C4 and C6 positions makes them amenable to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions. This reactivity profile allows for the controlled and modular construction of complex molecular architectures. For researchers, scientists, and drug development professionals, understanding the chemical properties and synthetic utility of 4,6-Dibromonicotinic acid is crucial for leveraging its potential in creating novel pharmaceuticals, agrochemicals, and functional materials. This guide provides a comprehensive overview of its core properties, reactivity, and applications, grounded in established chemical principles and experimental insights.
Core Physicochemical Properties
The fundamental properties of a chemical compound govern its behavior in different environments and its suitability for various reactions. The data for 4,6-Dibromonicotinic acid are summarized below.
| Property | Value | Source(s) |
| CAS Number | 73027-77-7 | [1][2] |
| Molecular Formula | C₆H₃Br₂NO₂ | [1][2] |
| Molecular Weight | 280.90 g/mol | [1][2][3] |
| IUPAC Name | 4,6-dibromopyridine-3-carboxylic acid | [2] |
| Appearance | Typically an off-white to white solid or crystalline powder. | [4][5] |
| Solubility | Generally soluble in polar organic solvents like methanol, DMSO, and DMF.[4][5][6] Solubility in water is expected to be low. | |
| pKa | The pKa is predicted to be approximately 3.24±0.10, influenced by the electron-withdrawing effects of the two bromine atoms and the pyridine nitrogen, making it a stronger acid than unsubstituted nicotinic acid.[4][7] |
Synthesis and Purification
The synthesis of 4,6-Dibromonicotinic acid is not commonly detailed in basic literature but can be inferred from established pyridine chemistry. A plausible route involves the selective halogenation of a suitable nicotinic acid precursor. Alternatively, a construction of the pyridine ring from acyclic precursors followed by functional group manipulation can be employed.
A general synthetic approach could involve the diazotization of an aminonicotinic acid precursor followed by a Sandmeyer-type reaction to introduce the bromo-substituents. Another strategy could be the direct bromination of a protected nicotinic acid, although controlling the regioselectivity can be challenging.
Purification is typically achieved through recrystallization from an appropriate solvent system, such as an ethanol/water or methanol/water mixture. The purity can be assessed using standard analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
Spectroscopic Characterization: A Predictive Analysis
For any synthetic intermediate, rigorous structural confirmation is paramount. The following is a predictive guide to the key features expected in the primary analytical spectra for 4,6-Dibromonicotinic acid.
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to be relatively simple. Due to the substitution pattern, there are only two aromatic protons on the pyridine ring.
-
One proton at the C2 position and another at the C5 position.
-
These protons would appear as two distinct singlets, as they lack adjacent proton neighbors for spin-spin coupling.
-
The chemical shifts would be significantly downfield (likely in the δ 8.0-9.0 ppm range) due to the deshielding effects of the electronegative nitrogen atom and the bromine atoms.
-
-
¹³C NMR (Carbon NMR): The decoupled ¹³C NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule.
-
The carbonyl carbon of the carboxylic acid will appear significantly downfield (δ ~165-175 ppm).
-
Four signals will be present in the aromatic region (δ ~120-160 ppm). The carbons directly attached to the bromine atoms (C4 and C6) will show characteristic shifts influenced by the heavy atom effect.
-
The carbon signals can be assigned with the help of advanced NMR techniques like HSQC and HMBC.[8][9]
-
-
IR (Infrared) Spectroscopy: The IR spectrum provides information about the functional groups present.
-
A broad absorption band is expected in the range of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid dimer.
-
A sharp, strong peak around 1700-1730 cm⁻¹ is characteristic of the C=O (carbonyl) stretch of the carboxylic acid.
-
Absorptions corresponding to C=C and C=N stretching of the pyridine ring will be observed in the 1400-1600 cm⁻¹ region.
-
C-Br stretching vibrations typically appear in the lower frequency region of the spectrum (500-700 cm⁻¹).[10]
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition.
-
The molecular ion peak (M⁺) will show a characteristic isotopic pattern due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.
-
This will result in a cluster of peaks for the molecular ion: an (M) peak, an (M+2) peak, and an (M+4) peak, with a relative intensity ratio of approximately 1:2:1. This pattern is a definitive indicator of a dibrominated compound.[11]
-
Chemical Reactivity and Synthetic Utility
The true value of 4,6-Dibromonicotinic acid lies in its reactivity, which provides a gateway to a vast chemical space for drug discovery and materials science. The two bromine atoms serve as versatile handles for functionalization, primarily through metal-catalyzed cross-coupling reactions.
The Strategic Importance of the Dibromo-Pyridine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The ability to selectively functionalize the 4- and 6-positions of the nicotinic acid core allows for the systematic exploration of structure-activity relationships (SAR). The carboxylic acid group can be converted to esters, amides, or other functional groups, further expanding the diversity of accessible analogues.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[12][13] 4,6-Dibromonicotinic acid is an excellent substrate for these reactions.
-
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with a boronic acid or boronic ester to form a new C-C bond.[14] It is widely used to introduce new aryl or alkyl groups.
-
Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with an amine, providing direct access to aminopyridine derivatives.[13]
-
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to form a C-C bond, introducing an alkynyl moiety.[13]
-
Heck Coupling: This reaction couples the aryl bromide with an alkene to form a substituted alkene.[13]
The differential reactivity of the bromine atoms at the C4 and C6 positions can potentially be exploited for sequential, site-selective couplings under carefully controlled conditions, enabling the synthesis of complex, unsymmetrically substituted pyridines.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general, self-validating procedure for the mono-arylation of 4,6-Dibromonicotinic acid using a generic arylboronic acid.
Objective: To synthesize a 4-bromo-6-aryl-nicotinic acid derivative via a selective Suzuki-Miyaura cross-coupling reaction.
Materials:
-
4,6-Dibromonicotinic acid (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)
-
Solvent (e.g., a mixture of Dioxane/Water or Toluene/Ethanol/Water)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4,6-Dibromonicotinic acid, the arylboronic acid, and the base.
-
Solvent and Catalyst Addition: Add the solvent system to the flask. Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Catalyst Introduction: Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.
-
Reaction Execution: Seal the flask and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the aqueous phase with an organic solvent like ethyl acetate.
-
Acidification: Carefully acidify the aqueous layer with 1M HCl to a pH of ~3-4. This will precipitate the product, the substituted nicotinic acid.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a non-polar solvent like hexane to remove impurities. The crude product can be further purified by column chromatography or recrystallization if necessary.
-
Characterization: Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry.
Workflow Diagram
Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.
Applications in Research and Drug Discovery
The true potential of 4,6-Dibromonicotinic acid is realized in its application as a scaffold for building libraries of complex molecules for biological screening.
-
Drug Discovery: The boronic acid functional group plays a significant role in drug discovery, and intermediates like 4,6-Dibromonicotinic acid are crucial for synthesizing boronic acid-containing drug candidates.[15][16][17][18] The ability to attach different chemical moieties at the 4- and 6-positions allows for the fine-tuning of a molecule's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.
-
Anticancer Agents: Many kinase inhibitors and other anticancer agents feature a substituted pyridine core. The scaffold derived from 4,6-Dibromonicotinic acid can be used to synthesize novel compounds for evaluation as antiproliferative agents.[19]
-
PROTACs and Molecular Glues: The development of Proteolysis Targeting Chimeras (PROTACs) and other novel therapeutic modalities often requires linkers and scaffolds that can be readily and diversely functionalized. The reactivity of this compound makes it an attractive starting point for creating such molecules.[20]
-
Materials Science: Substituted pyridines are also used in the development of functional materials, such as organic light-emitting diodes (OLEDs) and sensors. The ability to attach chromophores or other functional groups to the pyridine core via cross-coupling makes this a valuable intermediate in materials research.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 4,6-Dibromonicotinic acid and its isomers.
-
Hazard Identification: Based on data for similar brominated nicotinic acids, this compound should be considered an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[21][22][23][24] It may also be harmful if swallowed.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[21][22]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[21][23] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[22]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, protected from light.[21]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[21][23]
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